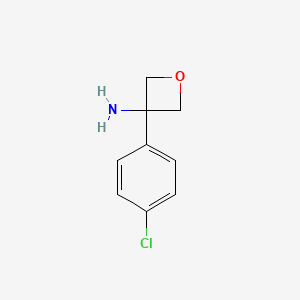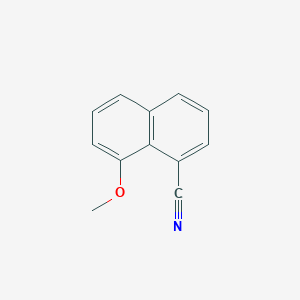
1-Cyano-8-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-8-methoxynaphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a cyano group (-CN) at the first position and a methoxy group (-OCH₃) at the eighth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out in a dilute alkaline solution, typically sodium hydroxide or potassium hydroxide, at temperatures between 60-85°C for 3-6 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-8-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted naphthalenes.
Oxidation: Naphthoquinones.
Reduction: Amino-naphthalenes.
Scientific Research Applications
1-Cyano-8-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Cyano-8-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The cyano group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
1-Cyano-8-methoxynaphthalene can be compared with other naphthalene derivatives such as:
- 1-Cyano-2-methoxynaphthalene
- 1-Cyano-4-methoxynaphthalene
- 1-Cyano-5-methoxynaphthalene
These compounds share similar structural features but differ in the position of the methoxy group, which can significantly influence their chemical properties and reactivity.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
8-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-14-11-7-3-5-9-4-2-6-10(8-13)12(9)11/h2-7H,1H3 |
InChI Key |
QDWKPSWUNDCNSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
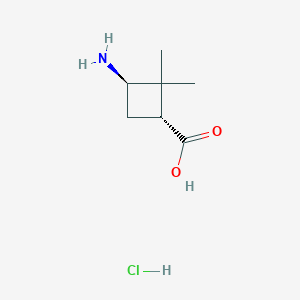


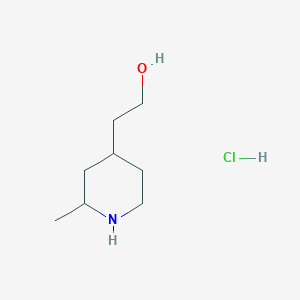
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)



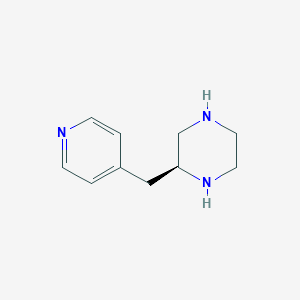
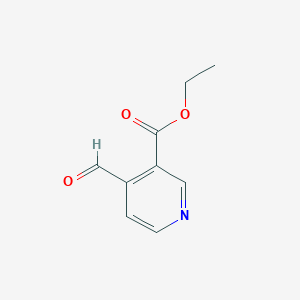

![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)
